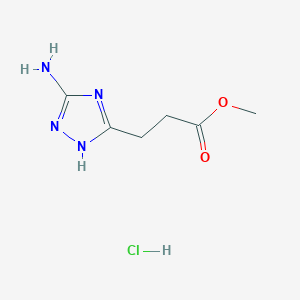

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Overview

Description

“Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with a molecular weight of 170.17 . It is used in various applications and research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” can be represented by the InChI code: 1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) .Scientific Research Applications

Synthesis and Structural Characterization

- The compound has been synthesized through reactions like condensation, chlorination, and esterification, with its structure confirmed through techniques like IR, NMR, and X-ray diffraction (Yan Shuang-hu, 2014).

Antibacterial Activity

- Some derivatives of 1,2,4-triazole, including those similar to the compound , have shown potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).

Anticancer Activity

- S-glycosyl and S-alkyl derivatives of similar triazinone compounds have shown significant anticancer activities in vitro against various cancer cell lines (H. Saad & A. Moustafa, 2011).

Novel Compound Synthesis

- The compound has been used in the synthesis of novel substituted indoles with antimicrobial and anti-inflammatory activities (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Rearrangement and Synthesis Studies

- Studies have investigated its rearrangement in basic media and its role in the synthesis of novel compounds (V. M. Chernyshev et al., 2010).

NMR Calculations and Crystal Structure

- The compound has been a subject of theoretical NMR calculations and crystal structure analysis to understand its properties better (P. Almeida et al., 2022).

Acetylation and Derivative Studies

- Investigations into the acetylation and properties of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, have provided insights into its structural and conformational characteristics (A. Dzygiel et al., 2004).

Microwave-Assisted Synthesis

- The compound has been used in microwave-assisted synthesis approaches, demonstrating its potential in efficient and rapid synthesis methods (L. Tan et al., 2017).

Bridged Nitrogen Atom Systems

- It has been part of studies involving heterocyclic systems containing bridged nitrogen atoms, emphasizing its utility in diverse chemical syntheses (Xin-Ping Hui et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Mode of Action

Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might interact with its targets by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .

Biochemical Pathways

It can be inferred from the similar compound 3-amino-1,2,4-triazole that it might affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .

Result of Action

Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might inhibit the production of histidine, an essential amino acid .

properties

IUPAC Name |

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWBCLISZIHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

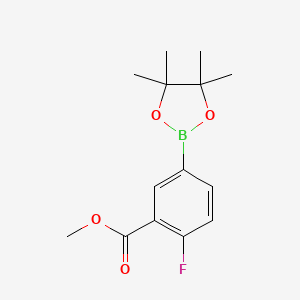

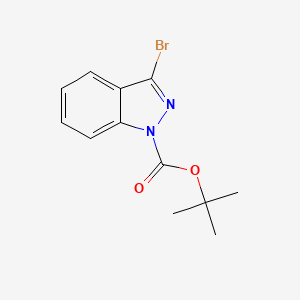

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

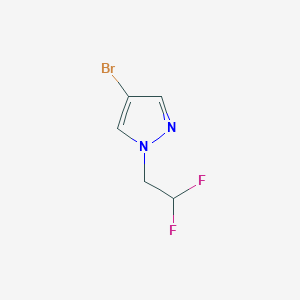

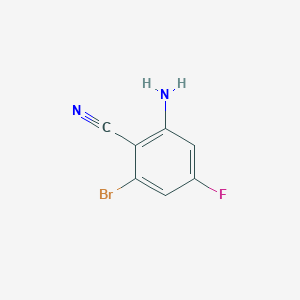

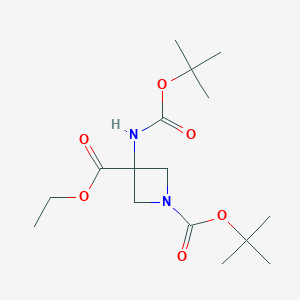

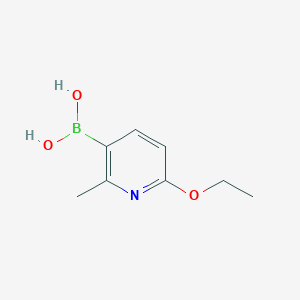

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)